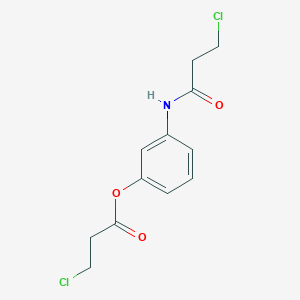

3-(3-Chloropropanamido)phenyl 3-chloropropanoate

Descripción

Propiedades

IUPAC Name |

[3-(3-chloropropanoylamino)phenyl] 3-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO3/c13-6-4-11(16)15-9-2-1-3-10(8-9)18-12(17)5-7-14/h1-3,8H,4-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOCEENAVAJUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)CCCl)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2250243-33-3 | |

| Record name | 3-[(3-Chloro-1-oxopropyl)amino]phenyl 3-chloropropanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4TL9RY6EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Stepwise Synthetic Route

Reaction Conditions

- Temperature: Reflux (around 110°C for esterification)

- Catalyst: p-Toluenesulfonic acid (p-TSA) or sulfuric acid

- Solvent: Toluene or dichloromethane

- Time: 4-12 hours depending on scale and desired yield

- Yield: Typically 70-85% under optimized conditions

Industrial Production Approaches

In large-scale manufacturing, continuous flow reactors are employed to improve efficiency, control reaction parameters, and ensure consistent product quality. The process involves:

- Feed streams of 3-chloropropanoic acid and 3-(3-chloropropanamido)phenol

- Catalytic esterification using acid catalysts under controlled temperature and pressure

- In-line removal of water to shift equilibrium toward ester formation

- Purification via distillation or crystallization

This method enhances yield, reduces reaction time, and minimizes by-products, aligning with industrial standards for pharmaceutical-grade compounds.

Alternative Synthetic Strategies

Amide Formation Followed by Esterification:

- First, synthesize the amide by reacting 3-chloropropanoic acid with 3-aminophenol using coupling agents.

- Subsequently, esterify the amide with chloropropanoic acid derivatives under acid catalysis.

Use of Activated Intermediates:

- Conversion of 3-chloropropanoic acid into its acid chloride (using thionyl chloride or oxalyl chloride).

- Reaction of the acid chloride with 3-(3-chloropropanamido)phenol to directly form the ester linkage under mild conditions.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classical Esterification | 3-chloropropanoic acid + 3-(3-chloropropanamido)phenol + acid catalyst | Reflux, inert solvent | Simple, scalable | Equilibrium-controlled, water removal needed |

| Acid Chloride Route | 3-chloropropanoic acid + SOCl₂ | Room temperature, inert atmosphere | High reactivity, high yield | Requires handling of toxic reagents |

| Amide Precursor Approach | 3-aminophenol + 3-chloropropanoic acid → amide; then esterification | Standard amidation and esterification conditions | Flexibility in functionalization | Multi-step process |

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Chloropropanamido)phenyl 3-chloropropanoate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 3-(3-Chloropropanamido)phenyl 3-chloropropanoate serves as an important intermediate in the synthesis of various organic compounds. It can be utilized as a reagent in chemical reactions, facilitating the formation of more complex molecules.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity: Preliminary studies have shown that it may inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent.

- Anticancer Potential: Investigations into its effectiveness against cancer cells have indicated that it may reduce tumor cell proliferation, highlighting its promise in cancer therapy.

Medicine

Ongoing research is focused on exploring the therapeutic applications of this compound. It is being studied as a precursor for drug development, particularly in the creation of new pharmaceuticals targeting infections and cancer.

Antimicrobial Studies

A peer-reviewed study evaluated the antimicrobial efficacy of chlorinated compounds similar to this compound. The results indicated a significant reduction in microbial growth at specific concentrations, supporting its development as an antimicrobial agent.

Anticancer Research

Research has been conducted on the anticancer properties of this compound. A study demonstrated that it could influence cancer cell signaling pathways, potentially leading to reduced proliferation rates in tumor cells.

Summary of Biological Activities

| Activity Type | Evidence Level | Notes |

|---|---|---|

| Antimicrobial | Moderate | Inhibits growth of bacteria |

| Anticancer | Promising | Reduces tumor cell proliferation |

| Mechanism of Action | Under Investigation | Interaction with molecular targets |

Mecanismo De Acción

The mechanism of action of 3-(3-Chloropropanamido)phenyl 3-chloropropanoate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Structure and Functional Group Variations

N-(3-Chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide (CAS 888464-40-2)

- Structure : Benzofuran core with chlorophenyl and chloropropanamido groups.

- Molecular Formula : C₁₈H₁₄Cl₂N₂O₃ (MW: 377.22 g/mol).

- The additional carboxamide group increases hydrogen-bonding capacity, which may enhance solubility in polar solvents relative to the target compound .

Ethyl 3-Amino-3-(3-chlorophenyl)propanoate

- Structure: Ethyl ester with a 3-chlorophenyl group and an amino substituent.

- Key Differences: The amino group (-NH₂) replaces the amide (-NHCOR), increasing basicity and susceptibility to protonation. The ethyl ester is more hydrolytically labile than the phenyl ester due to steric and electronic effects, accelerating reactions under acidic/basic conditions .

Halogen Substitution Effects

Ethyl 3-Amino-3-(3-fluorophenyl)propanoate Hydrochloride (CAS 1821827-13-7)

- Structure : Fluorine replaces chlorine on the phenyl ring.

- Size: Fluorine’s smaller atomic radius minimizes steric hindrance, possibly improving metabolic stability in biological applications .

Ester Group Variations

Methyl 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoate

Physicochemical and Spectral Properties

Solubility and Stability

Spectral Characteristics

- IR Spectroscopy :

- NMR :

- Chlorine atoms deshield adjacent protons, causing downfield shifts. Fluorine in analogs induces distinct splitting patterns (e.g., doublets) .

Actividad Biológica

Overview

3-(3-Chloropropanamido)phenyl 3-chloropropanoate, with the CAS number 2250243-33-3, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article delves into its biological activity, synthesis, chemical properties, and research findings.

- Molecular Formula : C12H13Cl2NO3

- Molecular Weight : 290.14 g/mol

- IUPAC Name : [3-(3-chloropropanoylamino)phenyl] 3-chloropropanoate

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 290.14 g/mol |

| CAS Number | 2250243-33-3 |

| IUPAC Name | [3-(3-chloropropanoylamino)phenyl] 3-chloropropanoate |

| Storage | Sealed in dry, Room Temperature |

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloropropanoic acid with 3-(3-chloropropanamido)phenol under controlled conditions. This process often employs catalysts to enhance yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities. Its interactions with biological systems are of significant interest, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Anticancer Potential : There is ongoing research into its effectiveness as a potential anticancer agent, with some studies indicating it may influence cancer cell proliferation.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cells, possibly influencing signaling pathways and cellular processes.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various chlorinated compounds, including derivatives similar to this compound. The results indicated a significant reduction in microbial growth at certain concentrations, suggesting potential for further development as an antimicrobial agent .

- Anticancer Research :

Table 2: Summary of Biological Activities

| Activity Type | Evidence Level | Notes |

|---|---|---|

| Antimicrobial | Moderate | Inhibits growth of bacteria |

| Anticancer | Promising | Reduces tumor cell proliferation |

| Mechanism of Action | Under Investigation | Interaction with molecular targets |

Q & A

Q. How can researchers design a synthetic route for 3-(3-Chloropropanamido)phenyl 3-chloropropanoate?

- Methodological Answer : A feasible synthesis involves coupling 3-chloropropanoyl chloride with 3-aminophenol to form the amide intermediate, followed by esterification with 3-chloropropanoic acid. Key steps:

- Amide Formation : React 3-aminophenol with 3-chloropropanoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to scavenge HCl .

- Esterification : Use DCC (dicyclohexylcarbodiimide) as a coupling agent with catalytic DMAP (4-dimethylaminopyridine) in dry THF to link the chloropropanoate group to the phenolic oxygen .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester/amide linkages and substituent positions. For example, the amide proton appears as a broad singlet near δ 8.5 ppm, while ester carbonyl carbons resonate at ~170 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with chlorine atoms .

- FT-IR : Detect amide (N–H stretch ~3300 cm⁻¹) and ester (C=O stretch ~1740 cm⁻¹) functional groups .

Q. How should researchers handle and store this compound safely?

- Methodological Answer :

- Handling : Use gloves, goggles, and fume hoods due to potential skin/eye irritation (CLP classification: H314). Avoid inhalation of dust; employ particulate filters in ventilation systems .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of ester/amide bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields across different synthetic protocols?

- Methodological Answer :

- Parameter Screening : Systematically vary solvents (e.g., THF vs. DMF), bases (triethylamine vs. pyridine), and temperatures using DoE (Design of Experiments) to identify optimal conditions .

- Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., unreacted intermediates or hydrolyzed esters) and adjust reaction time or stoichiometry .

- Catalyst Optimization : Compare coupling agents (DCC vs. EDC/HOBt) to minimize racemization or ester degradation .

Q. What computational methods can predict the compound’s reactivity or binding affinity?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., ester hydrolysis) using Gaussian or ORCA software to identify transition states and activation energies .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes), leveraging the chloropropanamide group’s electron-withdrawing effects for binding affinity predictions .

Q. How can researchers assess the compound’s environmental impact despite limited ecotoxicological data?

- Methodological Answer :

- Read-Across Analysis : Compare with structurally similar compounds (e.g., 3-chloropropanoate esters) to estimate biodegradability and bioaccumulation potential .

- Microtox Assay : Test acute toxicity using Vibrio fischeri luminescence inhibition as a preliminary ecotoxicological screen .

Q. What strategies validate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC at intervals (0, 24, 48 hrs) .

- Plasma Stability Assay : Expose to human plasma and quantify parent compound loss using LC-MS/MS to assess metabolic susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.